1-(3-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one is a chemical compound with the CAS number 2089727-14-8 and a molecular formula of CHClFO. This compound is characterized by its unique trifluoroethanone structure, which incorporates both chlorine and methoxy functional groups on an aromatic ring. It is classified as a fluorinated organic compound, specifically within the category of per- and polyfluoroalkyl substances (PFAS), which are known for their environmental persistence and potential health implications .
The synthesis of 1-(3-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one typically involves several steps that may include:
The synthesis requires careful control of reaction conditions such as temperature and solvent choice to ensure high yield and purity. The use of catalysts or protecting groups may also be necessary during the synthesis to prevent unwanted side reactions.
The molecular structure of 1-(3-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one features:
The structural representation can be denoted by the SMILES notation: COc1c(Cl)cccc1C(=O)C(F)(F)F .
1-(3-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one can participate in various chemical reactions typical for ketones and aromatic compounds:
Careful consideration must be given to reaction conditions to prevent degradation or polymerization due to the highly reactive trifluoromethyl group.
The mechanism of action for 1-(3-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one involves:
This dual reactivity allows for versatile applications in synthetic chemistry.
While specific physical properties such as density and boiling point are not available, general characteristics include:
Key chemical properties include:
1-(3-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one has potential applications in various scientific fields:
The compound's unique structural features make it a candidate for further research in both synthetic methodologies and practical applications in various industries .
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3